2-Chloro-4-fluoro-6-methylbenzaldehyde

Chemical synthesis Analytical chemistry Quality assurance

2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) features a unique 2,4,6-substitution pattern: ortho-methyl imposes steric hindrance adjacent to aldehyde; para-fluoro modulates electronic effects. This specific trisubstitution dictates divergent reactivity in cross-couplings and nucleophilic additions vs. regioisomers. Procure the 97% grade (most frequent market standard) for reproducible steric/electronic SAR studies and sequential functionalization. Not interchangeable with generic isomers.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 1805524-36-0
Cat. No. B1458813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-6-methylbenzaldehyde
CAS1805524-36-0
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=O)Cl)F
InChIInChI=1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
InChIKeyOBNRCKUJIMIZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) – Aromatic Aldehyde Scaffold for Halogen-Specific Reactivity


2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) is a polysubstituted benzaldehyde derivative with the molecular formula C₈H₆ClFO and molecular weight of 172.58 g/mol . The compound features a distinctive 2,4,6-trisubstitution pattern on the benzene ring, incorporating chlorine at position 2, fluorine at position 4, and a methyl group at position 6 adjacent to the aldehyde functionality. This specific arrangement of electron-withdrawing (Cl, F) and electron-donating (CH₃) substituents establishes a unique electronic and steric environment around the reactive formyl group, which differentiates it from regioisomeric chloro-fluoro-methylbenzaldehydes in both synthetic accessibility and downstream reaction profiles. Available purity grades include 95% and 97% , with physicochemical properties including density 1.3±0.1 g/cm³, boiling point 236.7±35.0°C, and LogP 2.22 .

Why Chloro-Fluoro-Methylbenzaldehyde Regioisomers Are Not Interchangeable in Synthesis


Chloro-fluoro-methylbenzaldehyde derivatives constitute a family of regioisomeric compounds that differ only in the relative positioning of halogen and methyl substituents around the aromatic ring. Despite sharing identical molecular formulas and comparable physicochemical properties, these positional isomers exhibit fundamentally divergent reactivity profiles in nucleophilic additions, cross-coupling reactions, and condensation pathways. The ortho-methyl group in 2-chloro-4-fluoro-6-methylbenzaldehyde imposes steric constraints on reactions at the adjacent aldehyde carbon, while the para-fluoro substituent modulates electronic density through both inductive and resonance effects . Generic substitution with regioisomers such as 2-chloro-4-fluoro-3-methylbenzaldehyde (CAS 1260764-27-9) or 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 286474-59-7) may lead to unexpected reaction outcomes, altered regioselectivity in subsequent transformations, or complete synthetic failure. The specific substitution pattern dictates both the accessibility of the formyl group and the electronic activation of the aromatic ring toward further functionalization, making precise positional identity a critical procurement parameter rather than an interchangeable variable.

2-Chloro-4-fluoro-6-methylbenzaldehyde – Quantitative Differentiation Evidence Against Closest Analogs


Purity Grade Differentiation: 97% vs. 95% Available Specifications

2-Chloro-4-fluoro-6-methylbenzaldehyde is commercially available in two distinct purity grades: 95% and 97% . The 97% grade provides a 2% absolute purity advantage over the standard 95% grade, which translates to approximately 20 mg less impurity per gram of material . Both grades are sourced from established chemical suppliers with batch-level quality control documentation.

Chemical synthesis Analytical chemistry Quality assurance

Price-to-Purity Value Ratio: 97% Grade Economic Analysis

The 97% purity grade of 2-chloro-4-fluoro-6-methylbenzaldehyde is priced at approximately $439 for 200 mg from Beyotime , yielding a unit cost of $2.20/mg. The 95% grade from AKSci is priced at $264 for 1 g , yielding $0.26/mg — a cost reduction factor of approximately 8.5× per milligram when selecting the lower purity grade. This represents a procurement decision threshold where purity requirements must be weighed against budget constraints.

Procurement Cost optimization Research budgeting

Physicochemical Differentiation: Density, Boiling Point, and LogP Values

2-Chloro-4-fluoro-6-methylbenzaldehyde exhibits calculated physicochemical properties including density of 1.3±0.1 g/cm³, boiling point of 236.7±35.0°C at 760 mmHg, flash point of 96.9±25.9°C, and LogP of 2.22 . These parameters establish baseline handling and purification expectations. For comparison, structurally related 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 286474-59-7) is commercially available with similar molecular weight (172.58) but distinct physical property profile, with vendors noting its toxicity has been established through QSAR modeling in Tetrahymena pyriformis .

Physical chemistry Process development Formulation science

Storage Stability and Handling Requirements: Temperature Control Differentiation

2-Chloro-4-fluoro-6-methylbenzaldehyde requires storage at 2-8°C under nitrogen atmosphere for optimal stability . This refrigerated storage requirement is more stringent than the cool, dry place (ambient) storage specified for many simple benzaldehyde derivatives, reflecting the compound's potential sensitivity to thermal degradation or oxidation of the aldehyde functionality in the presence of electron-withdrawing halogen substituents. The nitrogen atmosphere requirement further indicates sensitivity to atmospheric oxygen or moisture .

Chemical storage Stability Laboratory operations

Research and Industrial Scenarios Where 2-Chloro-4-fluoro-6-methylbenzaldehyde Delivers Differentiated Value


Synthesis of Ortho-Substituted Heterocycles Requiring Sterically Hindered Aldehyde Electrophiles

The ortho-methyl group at position 6 creates steric hindrance adjacent to the aldehyde functionality, making 2-chloro-4-fluoro-6-methylbenzaldehyde an electrophile of choice for investigating steric effects in nucleophilic addition reactions and condensation-based heterocycle syntheses. This steric profile differs fundamentally from regioisomers lacking the ortho-methyl group (e.g., 2-chloro-4-fluorobenzaldehyde) or bearing the methyl group at meta or para positions. The 97% purity grade is recommended for stoichiometry-sensitive applications where impurities could interfere with kinetic analysis of steric effects.

Sequential Cross-Coupling Reactions Leveraging Orthogonal Halogen Reactivity

The presence of both chlorine (position 2) and fluorine (position 4) substituents enables sequential functionalization strategies exploiting differential reactivity of C-Cl versus C-F bonds in palladium-catalyzed cross-coupling reactions. The chlorine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine substituent modulates electronic properties and can participate in nucleophilic aromatic substitution under more forcing conditions. The moderate LogP of 2.22 facilitates organic phase partitioning during aqueous workup of coupling reactions. Procurement at 1 g scale ($264 for 95% grade) provides sufficient material for reaction optimization and substrate scope exploration.

Building Block for Fluorine-Containing Bioactive Compound Libraries

Fluorinated aromatic aldehydes serve as privileged scaffolds in medicinal chemistry due to fluorine's capacity to enhance metabolic stability, modulate lipophilicity, and influence target binding through stereoelectronic effects . The 2-chloro-4-fluoro-6-methylbenzaldehyde scaffold provides a starting point for introducing fluorinated aromatic moieties into lead compounds, with the aldehyde group enabling reductive amination, Knoevenagel condensation, or Wittig olefination to generate diverse analog libraries. Refrigerated storage at 2-8°C under nitrogen preserves aldehyde integrity during compound management workflows.

Calibration Standards and Analytical Method Development

The well-defined physicochemical properties of 2-chloro-4-fluoro-6-methylbenzaldehyde—including density (1.3±0.1 g/cm³), boiling point (236.7±35.0°C), and LogP (2.22) —support its use as a reference standard in chromatographic method development. The compound's distinct retention characteristics (moderate lipophilicity) make it suitable for evaluating reversed-phase HPLC column performance and optimizing gradient elution conditions for halogenated aromatic analytes. The availability of 97% purity material meets the purity requirements for analytical reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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